3-Hydroxy-4-methylquinolin-2(1H)-one chemical structure
3-Hydroxy-4-methylquinolin-2(1H)-one chemical structure
The following technical guide provides an in-depth analysis of 3-Hydroxy-4-methylquinolin-2(1H)-one , a specialized heterocyclic scaffold used in medicinal chemistry.
CAS Registry Number: 24186-98-9 Molecular Formula: C₁₀H₉NO₂ Molecular Weight: 175.19 g/mol
Structural Characterization & Tautomeric Dynamics[1][2][3]
The core structure of 3-hydroxy-4-methylquinolin-2(1H)-one consists of a benzene ring fused to a heterocyclic pyridine ring containing a ketone at position 2, a hydroxyl group at position 3, and a methyl group at position 4. Unlike its isomer 4-hydroxy-2-quinolone, this molecule features a vicinal donor-acceptor motif (3-OH, 2-C=O) that creates a unique chelating site for metalloenzymes.
Tautomeric Equilibrium
The compound exists in a prototropic tautomeric equilibrium. While the lactam (2-oxo) form is thermodynamically dominant in the solid state and polar solvents (DMSO, Methanol), the lactim (2-hydroxy) form contributes to its reactivity profile under basic conditions.
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Form A (Dominant): 3-Hydroxy-4-methylquinolin-2(1H)-one (Lactam)
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Form B (Minor): 4-Methylquinoline-2,3-diol (Lactim)
The presence of the 3-hydroxyl group introduces an intramolecular hydrogen bond with the C2-carbonyl oxygen, further stabilizing the lactam tautomer.
Figure 1: Tautomeric equilibrium favoring the lactam form due to resonance and intramolecular H-bonding.
Synthetic Methodology: Elbs Persulfate Oxidation
The most robust and self-validating protocol for synthesizing 3-hydroxy-4-methylquinolin-2(1H)-one is the Elbs Persulfate Oxidation . This method introduces a hydroxyl group at the electron-rich C3 position of the precursor 4-methylquinolin-2(1H)-one (4-methylcarbostyril).
Reaction Logic
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Nucleophilic Attack: The phenolate-like anion of the starting quinolone attacks the peroxide oxygen of the persulfate ion.
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Sulfate Intermediate: Formation of a water-soluble sulfate ester at the C3 position.
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Hydrolysis: Acid-catalyzed cleavage of the sulfate group yields the free hydroxyl.
Experimental Protocol
Reagents:
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Precursor: 4-Methylquinolin-2(1H)-one (10 mmol)
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Oxidant: Potassium Persulfate (K₂S₂O₈, 12 mmol)
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Solvent/Base: 10% Aqueous NaOH
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Hydrolysis Agent: Concentrated HCl
Step-by-Step Workflow:
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Solubilization: Dissolve 10 mmol of 4-methylquinolin-2(1H)-one in 25 mL of 10% NaOH. The solution should be clear; if not, add minimal pyridine as a co-solvent.
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Oxidation (Critical Step):
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Cool the solution to 10°C.
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Add a saturated aqueous solution of K₂S₂O₈ dropwise over 30 minutes with vigorous stirring.
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Observation: The reaction is exothermic. Maintain temperature < 20°C to prevent radical degradation.
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Stir for 24 hours at room temperature.
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Isolation of Intermediate:
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Acidify the dark reaction mixture with dilute H₂SO₄ to pH 4.
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Filter off any unreacted starting material (precipitate). The product (sulfate ester) remains in the filtrate.
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Hydrolysis:
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Add 10 mL of concentrated HCl to the filtrate.
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Reflux at 100°C for 2 hours.
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Validation: The solution will darken, and upon cooling, the 3-hydroxy product will precipitate as a solid.
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Purification: Recrystallize from Ethanol/DMF (9:1) to obtain pale yellow needles.
Figure 2: Elbs Persulfate Oxidation pathway transforming the 4-methyl precursor to the 3-hydroxy target.
Physicochemical Properties & Analytical Validation
For researchers validating the synthesized compound, the following physicochemical data serves as a reference standard.
Quantitative Data Summary
| Property | Value/Observation |
| Appearance | Pale yellow crystalline solid |
| Melting Point | > 260°C (Decomposes) |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water, Hexane |
| pKa (OH) | ~8.5 (Predicted) |
| UV-Vis ( | 230 nm, 275 nm, 330 nm (in Methanol) |
Spectral Fingerprint (Self-Validating Metrics)
¹H NMR (400 MHz, DMSO-d₆):
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δ 11.80 ppm (s, 1H): NH proton (Broad singlet, exchangeable with D₂O).
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δ 9.20 ppm (s, 1H): 3-OH proton (Sharp singlet, confirms hydroxylation).
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δ 7.80–7.20 ppm (m, 4H): Aromatic protons (H5, H6, H7, H8).
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δ 2.45 ppm (s, 3H): 4-Methyl group (Characteristic singlet).
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Note: The absence of a signal at ~6.5 ppm (H3 of the starting material) confirms complete conversion.
Mass Spectrometry (ESI-MS):
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[M+H]⁺: m/z 176.2
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[M-H]⁻: m/z 174.1 (Negative mode is often more sensitive for phenolic/lactam compounds).
Pharmacophore Potential & Applications[4][5]
The 3-hydroxy-4-methylquinolin-2(1H)-one scaffold is a versatile "privileged structure" in drug discovery. Its specific substitution pattern allows it to function via multiple mechanisms:
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Metalloenzyme Inhibition: The 3-hydroxy-2-one motif forms a bidentate chelation cage. This is critical for inhibiting enzymes dependent on divalent cations (e.g., Mg²⁺, Zn²⁺), such as HIV Integrase or bacterial metalloproteases.
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Antioxidant Activity: The phenolic hydroxyl group at C3 acts as a radical scavenger, stabilizing reactive oxygen species (ROS) via hydrogen atom transfer (HAT).
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Quorum Sensing Interference: Structurally analogous to Pseudomonas aeruginosa quinolone signals (PQS), this compound can act as an antagonist, disrupting bacterial biofilm formation.
Structure-Activity Relationship (SAR) Logic
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3-OH: Essential for chelation and antioxidant activity. Methylation of this group (3-OMe) typically abolishes biological potency.
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4-Methyl: Provides steric bulk that prevents metabolic oxidation at the C4 position and enhances lipophilicity for membrane permeability.
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NH (Lactam): Critical for hydrogen bond donation in receptor binding pockets.
References
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Behrman, E. J. (1988). The Persulfate Oxidation of Phenols and Arylamines (The Elbs and the Boyland-Sims Oxidations). Organic Reactions. Link
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National Institutes of Health (NIH) PubChem. (2025). Compound Summary: 3-Hydroxy-4-methylquinolin-2(1H)-one (CAS 24186-98-9).[1] Link
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ChemicalBook. (2025). Product Entry: 3-Hydroxy-4-Methylquinolin-2(1H)-one. Link
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RSC Advances. (2015). Enantioselective addition of 3-hydroxyquinolin-2(1H)-ones to isatin. Royal Society of Chemistry. Link
